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molecular formula C9H10BrNO4 B8488769 1-Bromo-2-(2-methoxyethoxy)-4-nitrobenzene

1-Bromo-2-(2-methoxyethoxy)-4-nitrobenzene

Cat. No. B8488769
M. Wt: 276.08 g/mol
InChI Key: MPCQJCYMFGKBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07723337B2

Procedure details

To a solution of 2-bromo-5-nitrophenol (7.24 g, 33.2 mmol) (Method 9) in anhydrous DMF was added 2-methoxy-1-bromoethane (6.92 g, 49.8 mmol) and a catalytic amount of potassium iodide (˜100 mg). The reaction was heated at 70° C. for 4 h before being allowed to cool to rt. The reaction was then poured into a separatory funnel and partitioned between EtOAc (˜250 mL) and water (˜250 mL). The organic phase was dried over Na2SO4 and conc in vacuo giving the crude title compound which was taken up in a minimum volume of warm EtOAc. The resulting solution was cooled in an ice bath and hexanes were slowly added to induce crystallization. The resulting precipitate was isolated via vacuum filtration through a fritted funnel and air dried to give pure title compound (8.3 g, 91%). 1H NMR: (300 MHz) 7.87-7.92 (m, 2H), 7.76 (dd, 1H), 4.35 (t, 2H), 3.73 (t, 2H), 3.35 (s, 3H).
Quantity
7.24 g
Type
reactant
Reaction Step One
Quantity
6.92 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[OH:11].[CH3:12][O:13][CH2:14][CH2:15]Br.CCOC(C)=O>CN(C=O)C.[I-].[K+]>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1[O:11][CH2:15][CH2:14][O:13][CH3:12] |f:4.5|

Inputs

Step One
Name
Quantity
7.24 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])O
Name
Quantity
6.92 g
Type
reactant
Smiles
COCCBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
100 mg
Type
catalyst
Smiles
[I-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
ADDITION
Type
ADDITION
Details
The reaction was then poured into a separatory funnel
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc (˜250 mL) and water (˜250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4 and conc in vacuo
CUSTOM
Type
CUSTOM
Details
giving the crude title compound which
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
crystallization
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was isolated via vacuum filtration through a fritted funnel
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 8.3 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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